Sodium peracetate

Description

Peracetate derivatives, such as glycosylated, flavonoid, or sphingoid peracetates, are widely studied for their enhanced physicochemical properties compared to their non-acetylated counterparts. These derivatives are typically synthesized to improve stability, solubility, or cellular permeability of bioactive compounds . For instance, acetylation of flavonoids like rutin or diosmin increases their cell membrane penetration, enabling higher biological activity . Similarly, glycosylated peracetates are utilized in prodrug designs to target enzymatic activation in therapeutic applications .

Properties

CAS No. |

64057-57-4 |

|---|---|

Molecular Formula |

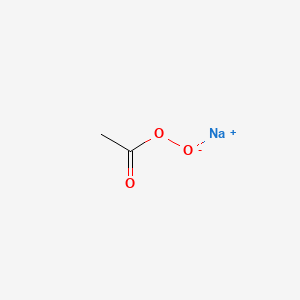

C2H3NaO3 |

Molecular Weight |

98.03 g/mol |

IUPAC Name |

sodium;ethaneperoxoate |

InChI |

InChI=1S/C2H4O3.Na/c1-2(3)5-4;/h4H,1H3;/q;+1/p-1 |

InChI Key |

SPDUKHLMYVCLOA-UHFFFAOYSA-M |

SMILES |

CC(=O)O[O-].[Na+] |

Canonical SMILES |

CC(=O)O[O-].[Na+] |

Other CAS No. |

64057-57-4 |

Related CAS |

79-21-0 (Parent) |

Synonyms |

Acetyl Hydroperoxide Acid, Peracetic Acid, Peroxyacetic Acid, Peroxyethanoic Desoxone 1 Desoxone-1 Desoxone1 Dialax Peracetate, Sodium Peracetate, Zinc Peracetic Acid Peracetic Acid, Sodium Salt Peroxyacetic Acid Peroxyethanoic Acid Sodium Peracetate Zinc Peracetate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Peracetate derivatives are structurally and functionally diverse. Below is a comparative analysis of key categories:

Flavonoid Peracetates

Flavonoid peracetates demonstrate enhanced bioactivity due to improved lipophilicity. For example:

- Rutin peracetate: Exhibits broad-spectrum inhibitory activity against tumor cell lines (GI₅₀ < 8 μM in A375-C5, MCF-7, and NCI-H460 cells), outperforming non-acetylated rutin .

- Oregonin peracetate : Lacks antioxidative activity compared to its parent compound, oregonin, which contains catechol groups essential for radical scavenging .

Key Insight: Acetylation enhances activity in some flavonoids (e.g., rutin) but abolishes it in others (e.g., oregonin), depending on functional group preservation.

Glycoside Peracetates

Glycoside peracetates are critical in prodrug development and synthetic chemistry:

- O2-Glucosylated PROLI/NO peracetate: Despite esterification to improve cell permeability, this derivative failed to release nitric oxide (NO) intracellularly, suggesting inefficiency in enzymatic activation .

- L,D-Heptose peracetate : A scalable synthetic derivative used as a stable intermediate for bacterial glycan studies. Its D,D-heptose analog is under development for commercial availability .

- Thio-glycoside peracetates : Synthesized via Lewis acid catalysis, these derivatives serve as precursors for surfactant production, emphasizing their utility in industrial applications .

Key Insight : Glycoside peracetates are versatile but require tailored enzymatic or chemical activation for functional efficacy.

Saponin and Terpenoid Peracetates

- Cantalasaponin-1 peracetate : Structural elucidation via NMR confirmed acetylation sites, enabling anti-inflammatory studies. The derivative retained activity comparable to the parent saponin .

- Procyanidin glycoside peracetate: Used to determine stereochemistry via nuclear Overhauser effect (NOE) spectroscopy, demonstrating the role of acetylation in simplifying conformational analysis .

Key Insight: Peracetylation aids in structural characterization without necessarily diminishing bioactivity in terpenoids.

Amino Glycoside Peracetates

- 4,5-Aminoglycoside peracetates: Acetylation at the 5″ position improves antibiotic selectivity. For example, compound 79 (a peracetate salt) showed enhanced yield (57%) after purification, underscoring the method’s scalability .

Key Insight: Strategic acetylation optimizes pharmacokinetic properties in aminoglycosides.

Q & A

Q. What are the established methods for synthesizing sodium peracetate, and how is its purity validated in laboratory settings?

this compound (C₂H₃NaO₃) is commonly synthesized via free-radical polymerization initiators, such as redox systems or peroxides, as noted in catalytic applications . Purification often involves vacuum distillation to isolate the compound from byproducts, as demonstrated in thermolysis studies of tert-butyl peracetate derivatives . Purity validation typically employs nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For example, peracetate derivatives of glycoglycerolipids were confirmed using NMR and HRMS fragmentation patterns to identify acyl and glycosidic linkages .

Q. Which analytical techniques are most effective for characterizing this compound in complex reaction mixtures?

Gas chromatography (GC) with derivatization (e.g., methyloxime peracetate) has been historically used to resolve aldose and ketose derivatives, but its utility is limited by complexity and cost . Modern approaches favor NMR for structural elucidation and electron paramagnetic resonance (EPR) to study radical intermediates in decarboxylation reactions involving peracetates . For quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is preferred for high sensitivity and minimal sample degradation .

Q. How does this compound function as a reagent in carbohydrate chemistry?

this compound is widely used to synthesize peracetylated sugars, which stabilize labile glycosidic bonds during oligosaccharide assembly. For instance, α-lactosyl-(1→3)-heptopyranoside peracetate was prepared via hydrogenolysis and acetylation, enabling structural analysis of trisaccharides . The peracetate group acts as a protecting moiety, preventing unwanted side reactions during glycosylation steps .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in enzymatic decarboxylation reactions, such as those involving DXP synthase (DXPS)?

DXPS exhibits catalytic promiscuity, where peracetate formation occurs via O₂-induced decarboxylation of the thiamine diphosphate (ThDP)-bound enamine intermediate. Biochemical and EPR studies revealed that pyruvate conversion to acetate and bicarbonate involves a ThDP-enamine radical intermediate, with O₂ consumption linked to peracetate generation . This mechanism resolves contradictions in CO₂ release rates observed under anaerobic vs. aerobic conditions .

Q. How can researchers address discrepancies in experimental data related to this compound’s stability and reactivity?

Contradictions often arise from trace O₂ levels or solvent effects. For example, tert-butyl peracetate thermolysis in octane showed non-linear kinetics due to solvent radical scavenging, necessitating controlled degassing and isotopic labeling (e.g., deuterated thiols) to isolate reaction pathways . Redox titration and in situ FTIR spectroscopy are recommended to monitor peroxide decomposition and intermediate stability .

Q. What are the challenges in quantifying this compound in biological systems, and how can they be mitigated?

Peracetates can degrade under physiological conditions, complicating detection. A dual-method approach is advised: (1) derivatization with fluorescent tags (e.g., Fmoc in STn antigen peracetates) for LC-MS detection , and (2) EPR to track radical intermediates in real time . For glycoconjugates, enzymatic cleavage followed by peracetate derivatization improves recovery rates in mass spectrometry .

Q. How do solvent and temperature influence the decomposition kinetics of this compound derivatives?

Thermolysis studies of tert-butyl peracetate in benzene and octane revealed solvent-dependent rate constants, with activation energies ranging from 85–130 kJ/mol. Polar solvents accelerate decomposition via stabilization of transition states, while non-polar solvents favor radical recombination . Arrhenius plots and density functional theory (DFT) simulations are critical for modeling these effects .

Methodological Recommendations

- Synthetic Protocols : Use vacuum-distilled this compound to minimize impurities in polymerization or glycosylation reactions .

- Analytical Workflows : Combine NMR (¹H/¹³C) for structural validation and LC-HRMS for quantification in complex matrices .

- Mechanistic Studies : Employ isotopic labeling (e.g., ¹⁸O₂) and EPR to elucidate radical pathways in decarboxylation reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.